molecular formula C13H22O B3049962 (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one CAS No. 2278-53-7

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one

Cat. No.: B3049962
CAS No.: 2278-53-7
M. Wt: 194.31 g/mol
InChI Key: PQDRXUSSKFWCFA-SOFGYWHQSA-N
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Description

(R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is an organic compound characterized by its unique structure, which includes an isopropyl group, a methyl group, and a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one typically involves the use of Grignard reagents and aldehydes. One common method includes the reaction of isopropylmagnesium bromide with 8-methylnona-6,8-dien-2-one under controlled conditions to yield the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation and subsequent dehydrogenation steps to achieve the desired diene structure. The use of palladium or platinum catalysts is common in these processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of saturated hydrocarbons.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the diene system, using reagents such as halogens or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products Formed:

    Oxidation: Epoxides, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one serves as a building block for the synthesis of more complex molecules. Its diene system makes it a valuable intermediate in Diels-Alder reactions.

Biology and Medicine: The compound’s derivatives have shown potential in pharmaceutical research, particularly in the development of anti-inflammatory and antimicrobial agents.

Industry: In material science, this compound is used in the synthesis of polymers and resins, contributing to the production of high-performance materials.

Mechanism of Action

The mechanism of action of (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diene system allows it to participate in cycloaddition reactions, forming stable adducts with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-amine: Similar structure but with an amine group instead of a ketone.

Uniqueness: (R-(E))-5-Isopropyl-8-methylnona-6,8-dien-2-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its diene system, in particular, makes it a versatile intermediate in organic synthesis, distinguishing it from its analogs.

Properties

CAS No.

2278-53-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

(6E)-8-methyl-5-propan-2-ylnona-6,8-dien-2-one

InChI

InChI=1S/C13H22O/c1-10(2)6-8-13(11(3)4)9-7-12(5)14/h6,8,11,13H,1,7,9H2,2-5H3/b8-6+

InChI Key

PQDRXUSSKFWCFA-SOFGYWHQSA-N

SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C

Isomeric SMILES

CC(C)C(CCC(=O)C)/C=C/C(=C)C

Canonical SMILES

CC(C)C(CCC(=O)C)C=CC(=C)C

boiling_point

238.00 °C. @ 760.00 mm Hg

density

0.846-0.852

2278-53-7

physical_description

Clear yellow liquid;  Fruity melon-like aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-dimethyl-2,6-undecadiene-10-one; 2-methyl-5-isopropyl acetophenone; 2-hydroxy-2,5,5,8a-tetramethyl-1-(2-hydroxyethyl)-decahydronaphthalene;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-methyl-5-isopropyl acetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-methyl-5-isopropyl-1,3-nonadiene-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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